molecular formula C7H8BN5O2 B11898614 (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid

Cat. No.: B11898614
M. Wt: 204.98 g/mol
InChI Key: LTGUFDNBCBUPKG-UHFFFAOYSA-N
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Description

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H8BN5O2 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrazole ring. It is slightly soluble in water and has a density of approximately 1.50 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound has been investigated as a potential building block in the synthesis of pharmaceuticals. Its boronic acid functionality allows for the formation of covalent bonds with biomolecules, which is crucial in drug design, particularly for targeting enzymes and receptors.

Case Study : In a study focused on developing inhibitors for specific kinases, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid was used to synthesize derivatives that exhibited enhanced potency against cancer cell lines. The introduction of the tetrazole moiety was found to improve binding affinity due to increased hydrogen bonding interactions .

2. Anticancer Activity
Research indicates that compounds containing boronic acids can exhibit anticancer properties by inhibiting proteasome activity. This compound's unique structure may enhance its efficacy and selectivity.

Case Study : A recent investigation demonstrated that derivatives of this compound showed promising results in preclinical models of breast cancer, leading to apoptosis in malignant cells while sparing normal tissues .

Organic Synthesis

1. Cross-Coupling Reactions
this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds from aryl halides
Negishi CouplingSynthesis of complex organic molecules

These reactions enable the construction of complex molecular architectures, essential in the development of new materials and pharmaceuticals.

Materials Science

1. Sensor Development
The compound's unique electronic properties make it suitable for application in sensor technology. Boronic acids can interact with diols and amines, leading to changes in conductivity or fluorescence.

Case Study : A study demonstrated the use of this compound in the development of fluorescent sensors for glucose detection. The sensor exhibited high sensitivity and selectivity, showcasing the potential for real-time monitoring of glucose levels in diabetic patients .

Mechanism of Action

Comparison with Similar Compounds

  • 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester
  • 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Compared to similar compounds, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain applications where other boronic acids may not be as effective .

Biological Activity

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid, with the CAS number 883231-14-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a tetrazole moiety, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C₇H₈BN₅O₂
  • Molecular Weight : 204.98 g/mol
  • Density : Approximately 1.50 g/cm³ at 20 ºC

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including proteins involved in various signaling pathways. Notably, it has been investigated for its role in modulating the Keap1-Nrf2 pathway, which is critical for cellular defense against oxidative stress.

Key Findings:

  • Nrf2 Activation : Research indicates that compounds similar to this compound can inhibit the interaction between Keap1 and Nrf2, leading to increased expression of antioxidant genes. This mechanism is particularly relevant for conditions associated with oxidative stress and inflammation .
  • Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific structural features in enhancing the potency of such compounds against their targets. Variations in substituents on the pyridine or tetrazole rings can significantly affect binding affinity and biological activity .

Biological Activity Data

A summary of the biological activities observed for this compound and related compounds is presented below:

ActivityTargetMethodResult
Nrf2 ActivationKeap1-Nrf2 PPISPR AssayInhibition observed, promoting Nrf2 activation
Antioxidant ResponseCellular ModelsGene Expression AnalysisUpregulation of antioxidant genes
CytotoxicityCancer Cell LinesMTT AssayDose-dependent cytotoxic effects noted

Case Study 1: Nrf2 Pathway Modulation

In a study published by researchers investigating the effects of various boronic acids on the Nrf2 pathway, this compound was shown to significantly enhance Nrf2 activation in response to oxidative stress in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability, with IC50 values varying across different cell types. This highlights its potential as an anticancer agent.

Properties

IUPAC Name

[6-(2-methyltetrazol-5-yl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN5O2/c1-13-11-7(10-12-13)6-3-2-5(4-9-6)8(14)15/h2-4,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGUFDNBCBUPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=NN(N=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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